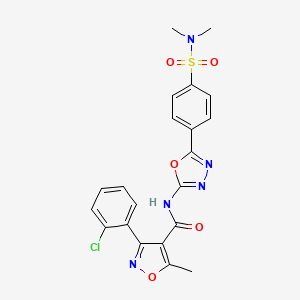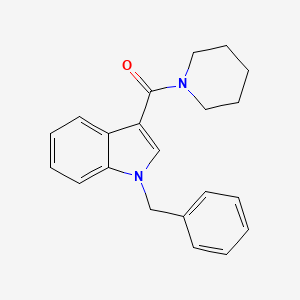
2-(2,4-Dihydroxyphenyl)-2-oxoethyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2,4-Dihydroxyphenyl)-2-oxoethyl benzoate” is a chemical compound that is related to the family of benzimidazole, benzoxazole, and benzothiazole . These compounds are known to be fluorescent and their emission characteristics are very sensitive to the micro-environment . They show a single absorption and dual emission with large Stokes shift originating from excited state intramolecular proton transfer .
Synthesis Analysis
The synthesis of these compounds involves the reaction of 2,4-dihydroxy benzoic acid with 1,2-phenelenediamine, 2-aminophenol, and 2-aminothiophenol . The synthesis process is influenced by the presence of polyphosphoric acid . Another study mentions the synthesis of similar compounds via efficient Pd(II) catalysis .Molecular Structure Analysis
The molecular structure of these compounds has been investigated using molecular orbital calculations . The change in the electronic transition, energy levels, and orbital diagrams of synthesized compounds were correlated with the experimental spectral emission . Experimental absorption and emission wavelengths are in good agreement with those predicted using the Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) [B3LYP/6-31G(d)] .Chemical Reactions Analysis
The chemical reactions of these compounds involve a single absorption and dual emission with large Stokes shift originating from excited state intramolecular proton transfer . The absorption-emission characteristics of all these compounds are studied as a function of pH .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure and the presence of substituents . The strength of intramolecular hydrogen bonds is a key factor affecting this type of UV absorber .Applications De Recherche Scientifique
1. Antioxidant Properties
Studies on biphenyl-based compounds, closely related to 2-(2,4-Dihydroxyphenyl)-2-oxoethyl benzoate, have highlighted their potential antioxidant properties. For example, some biphenyl ester derivatives have been shown to exhibit significant anti-tyrosinase activities, comparable to standard inhibitors like kojic acid. These compounds include 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl benzoates and 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl pyridinecarboxylate (Kwong et al., 2017). Additionally, related compounds like 2-(4-bromophenyl)-2-oxoethyl benzoates have been synthesized and analyzed for their antioxidant abilities, although they displayed only mild activity compared to standard antioxidants (Kumar et al., 2014).
2. Biological Activity in Plants
Benzoates, including compounds similar to this compound, have been investigated for their biological activity in plants. A study on the Arabidopsis glycosyltransferases' activity towards various benzoates, including 2-hydroxybenzoic acid and 4-hydroxybenzoic acid, provided insights into the role of these compounds in plant metabolism. This research is significant for understanding and potentially engineering benzoate metabolism in plants (Lim et al., 2002).
3. Pharmaceutical Research
The broader family of biphenyl-based compounds, to which this compound is related, has been extensively studied for various pharmaceutical applications. For instance, adamantyl-based compounds, a subgroup of biphenyl derivatives, have shown promise in treatments for neurological conditions, type-2 diabetes, and possess anti-viral properties. These compounds, including 2-(adamantan-1-yl)-2-oxoethyl benzoates, have been synthesized and tested for antioxidant and anti-inflammatory activities (Kumar et al., 2015).
Safety and Hazards
The safety data sheet for 2,4-Dihydroxybenzoic acid, a related compound, indicates that it may form combustible dust concentrations in air and can cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle it with protective gloves/protective clothing/eye protection/face protection and to avoid breathing dust/fume/gas/mist/vapors/spray .
Orientations Futures
The future directions for research on these compounds could involve further investigation into the effect of substituents on the formation and nature of the hydrogen bonds . Additionally, the development of novel synthetic routes featuring transformative and compatible reaction conditions toward flavonoids has been suggested .
Propriétés
IUPAC Name |
[2-(2,4-dihydroxyphenyl)-2-oxoethyl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c16-11-6-7-12(13(17)8-11)14(18)9-20-15(19)10-4-2-1-3-5-10/h1-8,16-17H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHSYFGFULSUDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(=O)C2=C(C=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2-Chloroquinolin-3-yl)methylidene][(4-fluorophenyl)methyl]amine](/img/structure/B2843046.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2843047.png)
![7-Benzyl-8-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione](/img/structure/B2843050.png)

![N-butyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2843052.png)
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide](/img/structure/B2843054.png)
![N-(2-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2843055.png)

![2-(4-chlorophenyl)-3-[2-nitro-1-(2-thienyl)ethyl]-1H-indole](/img/structure/B2843059.png)
![Methyl (5-(2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2843063.png)

![1-[(2-ethoxyphenyl)methyl]-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2843067.png)